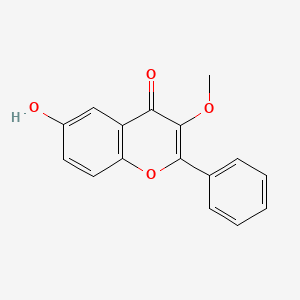

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This compound is part of the flavonoid family, which is abundant in the plant kingdom and known for its pharmacological properties .

准备方法

合成路线和反应条件

6-羟基-3-甲氧基-2-苯基-4H-色烯-4-酮的合成通常涉及适当查耳酮的环化。 一种常见的方法包括 2-羟基苯乙酮与芳香醛反应形成查耳酮,然后在碱性过氧化氢存在下环化以得到所需的色酮衍生物 .

工业生产方法

该化合物的工业生产通常涉及类似的合成路线,但规模更大,利用间歇反应器和连续流动系统来优化产率和纯度。 催化剂的使用和优化反应条件对于确保高效生产至关重要 .

化学反应分析

反应类型

6-羟基-3-甲氧基-2-苯基-4H-色烯-4-酮会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成醌。

还原: 还原反应可以将其转化为二氢衍生物。

取代: 亲电取代反应可以在色酮环中引入各种官能团.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

主要产物

科学研究应用

Chemical Properties and Structure

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one belongs to the chromone family, characterized by a chromenone backbone with hydroxyl and methoxy substituents. Its structure can be represented as follows:

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Case Study:

A study evaluated various chromone derivatives, including this compound, revealing that it effectively reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 12.5 | Strong |

| Other derivatives | Varies | Moderate |

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study:

Research indicated that this compound inhibits the production of pro-inflammatory cytokines in RAW264.7 macrophages. This suggests its potential use in managing conditions like arthritis and other inflammatory disorders .

| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through the inhibition of specific cancer cell lines.

Case Study:

In vitro studies showed that this compound significantly reduced cell viability in prostate cancer (PC3) and lung cancer (SK-LU1) cell lines, outperforming some standard chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| PC3 | 15 | Cisplatin (20) |

| SK-LU1 | 18 | Topotecan (25) |

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to modulate various biochemical pathways:

- Topoisomerase Inhibition: The compound has been identified as a potential inhibitor of topoisomerase enzymes, which are critical for DNA replication in cancer cells.

- Cytokine Modulation: It regulates the expression of cytokines involved in inflammatory responses.

- Free Radical Scavenging: The presence of hydroxyl groups contributes to its ability to neutralize free radicals.

作用机制

6-羟基-3-甲氧基-2-苯基-4H-色烯-4-酮的作用机制涉及其与各种分子靶点和途径的相互作用:

抗氧化活性: 它清除自由基并抑制氧化应激。

抗菌和抗真菌活性: 破坏微生物细胞膜并抑制必需酶。

抗癌活性: 通过各种信号通路诱导凋亡并抑制细胞增殖.

相似化合物的比较

类似化合物

- 3-羟基-2-苯基-4H-色烯-4-酮

- 6-甲氧基-2-苯基-4H-色烯-4-酮

- 2-苯基-4H-色烯-4-酮

独特性

6-羟基-3-甲氧基-2-苯基-4H-色烯-4-酮的独特之处在于其特定的取代模式,与其他色酮衍生物相比,这种模式赋予了其独特的生物活性和化学反应性 .

生物活性

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H14O4

- Molecular Weight: 270.29 g/mol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Demonstrated notable free radical scavenging activity. | |

| ABTS Assay | Showed effective inhibition of ABTS radical cation formation. |

2. Anti-inflammatory Effects

The compound has been shown to suppress inflammatory responses in various cell lines. For example, it inhibits the production of nitric oxide (NO) in RAW 264.7 macrophages, a key mediator in inflammation.

| Study | Cell Type | Effect |

|---|---|---|

| RAW 264.7 | Reduced LPS-induced NO production without cytotoxicity. | |

| MDA-MB-231 | Inhibited TNFα-induced migration and MMP9 expression. |

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against gram-positive bacteria. |

| Escherichia coli | Inhibitory effects observed in vitro. |

| Candida albicans | Significant antifungal activity reported. |

The biological activities of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity:

- It may inhibit enzymes involved in inflammatory pathways, such as COX and LOX, leading to reduced prostaglandin synthesis.

-

Scavenging Free Radicals:

- The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

-

Modulation of Signaling Pathways:

- It affects signaling cascades such as MAPK and NF-kB, which are critical in inflammation and cancer progression.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential using various assays (DPPH, ABTS). Results indicated that the compound significantly reduced oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Response

In a controlled experiment with RAW 264.7 cells, treatment with the compound resulted in a dose-dependent decrease in NO production, highlighting its potential as an anti-inflammatory agent.

属性

分子式 |

C16H12O4 |

|---|---|

分子量 |

268.26 g/mol |

IUPAC 名称 |

6-hydroxy-3-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-16-14(18)12-9-11(17)7-8-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |

InChI 键 |

SPASOPCBMONBFT-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。